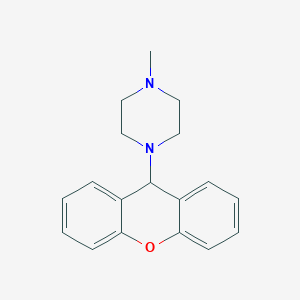

1-Methyl-4-(9h-xanthen-9-yl)piperazine

Description

Properties

CAS No. |

19178-84-8 |

|---|---|

Molecular Formula |

C18H20N2O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

1-methyl-4-(9H-xanthen-9-yl)piperazine |

InChI |

InChI=1S/C18H20N2O/c1-19-10-12-20(13-11-19)18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3 |

InChI Key |

XLJHWPSAOJRZQK-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Canonical SMILES |

CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Other CAS No. |

19178-84-8 |

Synonyms |

1-methyl-4-(9H-xanthen-9-yl)piperazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of 1-methyl-4-(9H-xanthen-9-yl)piperazine and structurally related compounds:

Solubility and Physicochemical Properties

Piperazine derivatives’ solubility often correlates with substituent polarity and nitrogen basicity:

The xanthene group’s hydrophobicity likely reduces aqueous solubility compared to derivatives with benzyl or trifluoromethylbenzyl groups, which could impact bioavailability .

Key Research Findings and Gaps

- Data Gaps : Direct evidence of the compound’s pharmacological activity is absent in the provided literature. Its structural analogs, however, suggest plausible applications in oncology or CNS disorders.

- Synthetic Feasibility: Piperazine derivatives with bulky substituents (e.g., xanthene) may require specialized coupling strategies, as seen in Sonogashira or Buchwald-Hartwig reactions .

Preparation Methods

Reaction Design and Starting Materials

The most widely reported method involves reacting 2-(bromomethyl)-9H-xanthen-9-one with 1-methylpiperazine in anhydrous toluene or acetone. This approach leverages the electrophilic nature of the brominated xanthenone derivative, which undergoes nucleophilic attack by the secondary amine group of 1-methylpiperazine. The reaction is typically conducted under reflux (110–120°C) for 4–5 hours, with anhydrous potassium carbonate (1.1–1.3 equivalents) as a base to deprotonate the amine and enhance nucleophilicity.

Optimization of Reaction Conditions

Key parameters influencing yield include:

-

Solvent polarity : Toluene outperforms acetone due to better solubility of intermediates and reduced side reactions (e.g., elimination).

-

Molar ratio : A 1:1.2 molar ratio of brominated xanthenone to 1-methylpiperazine maximizes conversion while preventing dialkylation.

-

Temperature : Prolonged reflux (>6 hours) leads to decomposition, whereas shorter durations (<3 hours) result in incomplete reaction.

Post-reaction workup involves filtration to remove potassium carbonate, solvent evaporation, and purification via recrystallization from ethanol or toluene. The hydrochloride salt form is often isolated to improve stability, achieved by treating the free base with HCl-saturated ethanol.

Alternative Pathways: Reductive Amination and Catalytic Transmethylation

Reductive Amination of Xanthenone Aldehydes

While less common, reductive amination offers a route avoiding halogenated intermediates. 9-Oxo-9H-xanthene-2-carbaldehyde reacts with 1-methylpiperazine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, 50–60 psi) with palladium-on-carbon (Pd/C). Yields are moderate (50–60%) due to competing imine formation and over-reduction.

Transmethylation of Pre-Functionalized Piperazines

A patent-derived method (CN102304102A) describes transmethylation of 1,4-dimethylpiperazine with amines, though adaptation for xanthene-functionalized analogs remains exploratory. Theoretical frameworks suggest that substituting one methyl group with a xanthene moiety could proceed via acid-catalyzed exchange, but experimental validation is lacking.

Mechanistic Insights and Byproduct Analysis

Reaction Mechanism of Nucleophilic Substitution

The brominated xanthenone undergoes SN2 displacement, where the lone pair of 1-methylpiperazine’s secondary nitrogen attacks the electrophilic carbon adjacent to bromine. The transition state is stabilized by toluene’s non-polar environment, reducing energy barriers. Competing E2 elimination is suppressed by avoiding strong bases like NaOH.

Byproducts and Mitigation Strategies

Common byproducts include:

-

Dialkylated piperazine : Formed when excess brominated xanthenone reacts with both nitrogen atoms. Controlled stoichiometry (1:1.2 ratio) minimizes this.

-

Dehalogenated xanthenone : Arises from premature bromide displacement by hydroxide ions. Use of anhydrous conditions and molecular sieves mitigates hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Melting points (249–293°C for hydrochloride salts) and thin-layer chromatography (Rf = 0.31–0.57 in toluene/acetone) are standard for assessing purity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >98% purity for pharmaceutical-grade material.

Industrial Scalability and Environmental Considerations

Q & A

Q. What is the significance of the piperazine scaffold in the design of 1-Methyl-4-(9H-xanthen-9-yl)piperazine for drug discovery?

The piperazine scaffold is a versatile heterocyclic core that enables diverse pharmacological activities through structural modifications. Its six-membered ring with two nitrogen atoms allows selective binding to biological targets, making it a key component in developing therapeutics. Piperazine derivatives are prevalent in drugs with antipsychotic, anticancer, and anti-inflammatory properties, as their substituents can fine-tune pharmacokinetic and pharmacodynamic profiles . For this compound, the xanthene moiety may enhance lipophilicity and π-π stacking interactions, potentially improving target engagement.

Q. What synthetic strategies are commonly employed to synthesize and characterize piperazine derivatives like this compound?

Synthesis typically involves:

- Stepwise functionalization : Introducing substituents (e.g., xanthene groups) via nucleophilic substitution or coupling reactions.

- Cyclodextrin-assisted synthesis : Beta-cyclodextrin can reduce toxicity but may require post-synthetic purification to mitigate activity loss .

- Analytical validation : Elemental analysis, / NMR, IR, and HRMS confirm structural integrity, while HPLC ensures purity (>95%) .

Q. What pharmacological activities are associated with piperazine derivatives, and how do structural modifications influence these activities?

Piperazine derivatives exhibit broad activities, including:

- Local anesthetic effects : Modifications like phenyl-propionic or phenoxyethyl radicals enhance sodium channel blockade .

- Antiplatelet activity : Electron-withdrawing groups (e.g., nitro) improve efficacy, as predicted by QSAR models .

- Antitumor potential : Bulky substituents (e.g., xanthene) may disrupt tubulin polymerization or induce autophagy .

Activity is highly structure-dependent; for example, beta-cyclodextrin modifications reduce toxicity but also biological potency .

Advanced Research Questions

Q. How can structural and thermal stability studies inform the formulation of this compound?

- X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen bonds, π-stacking) to predict solubility and stability .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures to optimize storage conditions (e.g., anhydrous environments) .

- Hirshfeld surface analysis : Quantify intermolecular contacts to guide co-crystal design for enhanced bioavailability .

Q. How can structure-activity relationship (SAR) models guide the optimization of this compound?

- QSAR modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict renin inhibition or antitumor activity .

- Substituent analysis : Compare IC values of analogs with varying substituents (e.g., methyl vs. trifluoromethyl groups) to identify critical pharmacophores .

- Docking studies : Map interactions with targets (e.g., tubulin or 5-HT receptors) to prioritize synthetic routes .

Q. How should researchers address contradictions in experimental data, such as reduced bioactivity despite structural optimization?

- Orthogonal assays : Validate antiplatelet activity using both in vitro (e.g., platelet aggregation) and computational (e.g., molecular dynamics) methods to resolve discrepancies .

- Excipient interactions : Test if formulation additives (e.g., cyclodextrins) sequester the compound, reducing effective concentration .

- Metabolic stability screening : Assess hepatic microsome degradation to rule out rapid clearance masking in vitro efficacy .

Q. What experimental design considerations are critical for evaluating antitumor activity in preclinical models?

- In vitro models : Use HCT116 or HeLa cells to assess tubulin polymerization inhibition and autophagy induction via LC3-II Western blotting .

- Dose-response profiling : Include positive controls (e.g., combretastatin A-4) and toxicity assays (MTT or LDH release) to determine therapeutic indices .

- In vivo validation : Employ xenograft models with pharmacokinetic monitoring to correlate plasma levels with tumor regression .

Q. What computational tools are suitable for predicting the electronic and spectroscopic properties of this compound?

- Density Functional Theory (DFT) : Optimize geometry and calculate vibrational spectra (IR/Raman) to compare with experimental data .

- Natural Bond Orbital (NBO) analysis : Identify charge transfer interactions influencing stability and reactivity .

- Molecular Electrostatic Potential (MESP) : Map electron-rich regions to predict nucleophilic attack sites .

Q. How can researchers balance toxicity reduction with retained bioactivity in piperazine derivatives?

- Prodrug strategies : Mask toxic moieties (e.g., amine groups) with cleavable linkers activated in target tissues .

- In silico toxicity prediction : Use ADMET tools (e.g., ProTox-II) to flag hepatotoxic or genotoxic substituents early in design .

- Selective targeting : Conjugate with ligands (e.g., folate) to enhance tumor-specific uptake and reduce off-target effects .

Q. What methodological challenges arise in formulating piperazine derivatives for oral delivery, and how can they be mitigated?

- pH-dependent solubility : Buffer formulations to pH 8.7–9.6 to enhance intestinal permeation without cytotoxicity .

- Stability in gastric fluid : Use enteric coatings or nanoencapsulation to prevent degradation in acidic environments .

- Bioavailability optimization : Co-administer with permeation enhancers (e.g., piperazine-based surfactants) to improve absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.